(2S,4R)-(-)-2,4-Dimethylheptan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
18450-74-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
HVRFWRROUIDGQO-BDAKNGLRSA-N |
SMILES |
CCCC(C)CC(C)CO |
Isomeric SMILES |
CCC[C@@H](C)C[C@H](C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Other CAS No. |
18450-74-3 |
Origin of Product |
United States |
Significance of Chiral Alcohols in Modern Organic Chemistry Research
Chiral alcohols are organic compounds that possess a carbon atom bonded to four different substituents, resulting in non-superimposable mirror images known as enantiomers. nih.gov These molecules are of paramount importance in contemporary organic chemistry, primarily serving as versatile building blocks for the synthesis of more complex, biologically active compounds. nih.gov The specific spatial arrangement of atoms in chiral alcohols is crucial, as it dictates how they interact with other chiral molecules, particularly in biological systems such as enzymes and receptors.
The applications of chiral alcohols are widespread, finding use in the development of pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, the synthesis of single-enantiomer drugs is often essential, as different enantiomers of the same compound can exhibit vastly different therapeutic effects and toxicities. nih.gov Consequently, the development of methods for the enantioselective synthesis of chiral alcohols—reactions that produce one enantiomer in preference to the other—is a major focus of research. slu.se Strategies such as asymmetric catalysis, which uses chiral catalysts to guide the formation of the desired stereoisomer, and biocatalysis, which employs enzymes to carry out stereospecific transformations, are at the forefront of this field.
The Foundational Role of Stereoisomers in Advanced Chemical Synthesis and Natural Product Studies
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. This seemingly subtle difference has profound consequences, particularly in the realm of natural products and chemical synthesis. The majority of molecules produced by living organisms, from simple amino acids to complex alkaloids, are chiral and are typically produced as a single enantiomer. nih.gov
This biological specificity means that the synthesis of natural products and their analogues for research or therapeutic use must be highly stereocontrolled. The biological activity of a molecule, such as an insect pheromone, is often dependent on its precise stereochemistry. nih.gov In many cases, only one stereoisomer is biologically active, while others may be inactive or even inhibitory to the biological response. nih.gov For example, in some scarab beetles, one enantiomer of a pheromone is highly attractive to males, while its mirror image can completely inhibit the response. nih.gov
This necessitates the development of advanced synthetic methodologies that can create specific stereoisomers with high purity. Chemists employ a variety of techniques, including chiral pool synthesis (using naturally occurring chiral molecules as starting materials) and asymmetric synthesis, to achieve this goal. The ability to prepare all possible stereoisomers of a target molecule is crucial for studying structure-activity relationships and understanding the precise molecular interactions that govern biological processes.
Overview of Research Trajectories for Complex Chiral Compounds Like 2s,4r 2,4 Dimethylheptan 1 Ol
Methodologies for Absolute Stereochemistry Determination
The determination of the absolute configuration at the chiral centers of this compound, specifically at positions C2 and C4, has been achieved through a combination of rigorous analytical and synthetic approaches. These methods provide unequivocal evidence for the specific spatial arrangement of the atoms in the biologically active isomer.
Spectroscopic Approaches to Chiral Configuration Assignment
While standard spectroscopic techniques are invaluable for structural determination, specialized chiroptical methods are necessary to assign the absolute configuration of enantiomers. Gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) have been utilized to identify the biologically active fractions of the pheromone. However, to determine the absolute stereochemistry, further analysis is required. The specific optical rotation of the natural pheromone, being levorotatory (-), provided the initial clue towards its specific enantiomeric form. Definitive assignment often relies on comparing the chiroptical properties of the natural product with those of synthetically prepared standards of known absolute configuration.
Chemical Derivatization Strategies for Enantiomeric and Diastereomeric Purity Assessment
Chemical derivatization serves a dual purpose in stereochemical analysis: it can facilitate the determination of absolute configuration and is crucial for assessing the enantiomeric and diastereomeric purity of a sample. By reacting the chiral alcohol with a chiral derivatizing agent of known stereochemistry, a mixture of diastereomers is formed. These diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using achiral chromatographic techniques.
For instance, the enantiomeric purity of synthetic batches of 2,4-dimethylheptan-1-ol can be determined by derivatization with a chiral reagent such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomeric esters. The resulting esters can then be analyzed by gas chromatography, where the different diastereomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess.
Validation of Absolute Configuration through Stereoselective Synthesis
The most conclusive method for the assignment of absolute configuration is through stereoselective synthesis, wherein the target molecule is synthesized from starting materials of known absolute stereochemistry. This approach provides a direct and unambiguous link between the stereochemistry of the starting material and the final product.
The absolute configuration of the natural pheromone was definitively established as (2S,4R) through the enantioselective synthesis of all four possible stereoisomers of 2,4-dimethylheptan-1-ol: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). By comparing the gas chromatographic retention times and mass spectra of the synthetic isomers with the natural pheromone, it was confirmed that the natural product corresponded to the (2S,4R) isomer. This comparative analysis is a cornerstone of stereochemical assignment in natural products chemistry.
Analysis of Relative Stereochemistry and Diastereomeric Relationships of this compound
The relative stereochemistry between the two chiral centers at C2 and C4 determines the diastereomeric form of the molecule. In the case of 2,4-dimethylheptan-1-ol, the two methyl groups can be either on the same side of the carbon chain (syn) or on opposite sides (anti).
The (2S,4R) and (2R,4S) isomers have an anti relationship between the methyl groups, while the (2S,4S) and (2R,4R) isomers have a syn relationship. The synthesis of all four stereoisomers allowed for the characterization of their distinct properties. The diastereomeric pairs, such as (2S,4R) and (2S,4S), have different physical properties, including boiling points and chromatographic retention times, which facilitates their separation and identification. The confirmation that the natural pheromone is the (2S,4R)-isomer inherently defines its relative stereochemistry as anti.
Enantioselective Synthesis Techniques
Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules. ru.nlyork.ac.uk Several powerful techniques have been developed to achieve high levels of enantioselectivity in the synthesis of chiral alcohols.
Asymmetric Catalysis Utilizing Chiral Ligands
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds. acs.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of chiral alcohol synthesis, transition metal catalysts complexed with chiral ligands are widely employed. For instance, the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones is a common strategy. liverpool.ac.ukwikipedia.org Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) or diamine ligands have demonstrated high efficiency and enantioselectivity in these reductions. liverpool.ac.ukwikipedia.org The choice of ligand is critical in determining the stereochemical outcome of the reaction, as it creates a chiral environment around the metal center, dictating the facial selectivity of hydride attack on the ketone.
Application of Chiral Auxiliaries in Asymmetric Alkylations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. york.ac.ukwikipedia.org Once the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a prominent example and have been extensively used in asymmetric alkylation reactions to set stereocenters with high diastereoselectivity. williams.eduresearchgate.netrsc.org The chiral auxiliary is first acylated, and the resulting imide is then enolized and alkylated. The bulky auxiliary shields one face of the enolate, leading to the introduction of the alkyl group from the less hindered face. Subsequent removal of the auxiliary yields the chiral carboxylic acid derivative, which can be reduced to the corresponding chiral alcohol. This method offers a predictable and reliable way to control stereochemistry. williams.edu
Stereoselective Reduction Methodologies for Precursors of this compound
The stereoselective reduction of carbonyl precursors, particularly β-keto esters, is a fundamental approach to obtaining chiral β-hydroxy esters, which are direct precursors to chiral alcohols. nih.govresearchgate.net Biocatalytic reductions using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like alcohol dehydrogenases offer an environmentally friendly and highly enantioselective method for this transformation. researchgate.netrsc.orgnih.gov These biocatalysts contain a variety of reductases with different substrate specificities and stereoselectivities, often leading to the production of optically pure alcohols. researchgate.netacs.org Chemical methods, such as the use of chiral reducing agents like those derived from Midland Alpine borane (B79455), also provide excellent enantioselectivity in the reduction of specific ketones. wikipedia.org
Asymmetric Crotylation Reactions
Asymmetric crotylation reactions are powerful methods for the construction of homoallylic alcohols with the simultaneous creation of two adjacent stereocenters. Reagents such as Brown's chiral allyl- and crotylboranes, derived from readily available α-pinene, react with aldehydes with high levels of diastereo- and enantioselectivity. harvard.edu The stereochemical outcome of the reaction is predictable based on the geometry of the crotylborane (E or Z) and the chirality of the isopinocampheyl ligands. This method is highly valuable for the synthesis of polyketide natural products, which often contain the 1,3-diol structural motif that can be accessed from the products of asymmetric crotylation. syr.edu
Sharpless Epoxidation and Subsequent Stereoselective Epoxide Opening Reactions
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. numberanalytics.comwikipedia.orgmdpi.com This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester, and a hydroperoxide oxidant to produce chiral 2,3-epoxyalcohols with very high enantiomeric excess. wikipedia.orgresearchgate.net The resulting chiral epoxides are versatile intermediates that can be regioselectively opened by various nucleophiles to afford a wide range of functionalized chiral compounds, including diols and other complex alcohols. numberanalytics.commdpi.com The predictability of the epoxide's stereochemistry based on the choice of tartrate enantiomer makes this a highly reliable and widely used synthetic tool. mdpi.comresearchgate.net
Convergent and Fragment-Based Synthesis Approaches
For complex molecules like many polyketide natural products, a convergent synthesis strategy is often more efficient than a linear one. nih.gov This approach involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This strategy allows for the development of flexible and efficient routes to complex targets. For instance, in the synthesis of polyketide-derived natural products, different stereochemically defined fragments can be synthesized using the methods described above and then joined using reactions like aldol (B89426) additions, Wittig-type olefinations, or cross-coupling reactions. syr.eduacs.org This modular approach is particularly advantageous for the synthesis of analogues for structure-activity relationship studies. nih.gov Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic transformations, are also increasingly being used to access complex polyketide structures. nih.govrsc.org
Wittig Olefination Strategies
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org This transformation is fundamental in the synthesis of complex molecules, including chiral alcohols, by first constructing an alkene backbone that can be subsequently hydrated or modified.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized ylides (where the R group on the ylide is alkyl or H) typically react with aldehydes to produce Z-alkenes with high selectivity. This is attributed to a kinetically favored, four-centered transition state that minimizes steric interactions. harvard.edu
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally lead to the formation of E-alkenes. These reactions are often reversible, allowing for thermodynamic equilibration to the more stable E-isomer.
Schlosser Modification: A significant variation allows for the synthesis of E-alkenes from non-stabilized ylides. wikipedia.org This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which deprotonates the carbon alpha to the phosphorus, leading to a β-oxido ylide. Subsequent protonation and elimination favor the E-alkene. wikipedia.orgharvard.edu
In the context of chiral alcohol synthesis, the Wittig reaction can be employed to couple two smaller chiral fragments or to introduce a new segment to a chiral building block. For instance, a chiral aldehyde can be reacted with an achiral Wittig reagent to elongate a carbon chain, with the resulting alkene then being subjected to stereoselective dihydroxylation or hydroboration-oxidation to introduce new hydroxyl groups with defined stereochemistry. Furthermore, indirect Wittig reactions, utilizing a "borrowing hydrogen" protocol, can convert alcohols directly into longer-chain alkanes by an iridium- or ruthenium-catalyzed dehydrogenation to an intermediate aldehyde, followed by in-situ Wittig olefination and subsequent hydrogenation. researchgate.net
| Ylide Type | Carbonyl Partner | Typical Product Stereochemistry | Key Features |
| Non-stabilized (e.g., R=Alkyl) | Aldehyde | Z-alkene | Kinetically controlled, irreversible |
| Stabilized (e.g., R=CO₂Et) | Aldehyde | E-alkene | Thermodynamically controlled, often reversible |
| Schlosser Modification | Aldehyde | E-alkene | Uses an extra equivalent of strong base at low temperature |
| Indirect (Borrowing H₂) | Alcohol | Alkane (via alkene) | Catalytic dehydrogenation followed by Wittig and hydrogenation researchgate.net |
Multi-Component Fragment Condensation (e.g., 4+3 Fragment Condensation)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This strategy is prized for its atom economy, reduction of waste, and ability to rapidly build molecular complexity from simple precursors. wordpress.com
In the synthesis of complex chiral alcohols, MCRs can be used to assemble key fragments in a convergent manner. A "4+3 fragment condensation" would typically refer to a cycloaddition or condensation reaction where a four-atom component reacts with a three-atom component to form a seven-membered ring or a complex acyclic structure. While specific examples leading directly to this compound are not prominent, the principle is widely applied in natural product synthesis. For example, organocatalytic MCRs, often initiated by secondary amines like L-proline, can activate aldehydes to participate in sequential Michael and aldol-type reactions, creating multiple stereocenters in a single pot. wordpress.com These strategies are invaluable for creating polyol fragments, which are common in natural products and are structurally related to chiral alcohols. wordpress.com
Macrocycle Construction Techniques
Macrocycles, cyclic molecules containing 12 or more atoms, are significant scaffolds in natural products and medicinal chemistry. acs.orgnih.gov Their synthesis, known as macrocyclization, is challenging due to entropic penalties that favor intermolecular polymerization over the desired intramolecular ring closure. acs.orgunivie.ac.at To overcome this, reactions are typically performed under high-dilution conditions, where the concentration of the linear precursor is kept extremely low to favor the intramolecular pathway. acs.orgyoutube.com
Macrolactamization Strategies
Macrolactamization is a specific and widely used macrocyclization technique that involves the formation of an amide bond to close the ring. acs.orgacs.org This strategy is a cornerstone in the synthesis of many cyclic peptide and polyketide natural products. nih.gov The reaction typically involves the activation of a carboxylic acid in a linear amino acid precursor, which then reacts with a terminal amine group on the same molecule.
The success of a macrolactamization can be sensitive to the conformation of the linear precursor. Pre-organizing the molecule into a "turn" conformation that places the reactive termini in proximity can significantly improve cyclization yields. Despite careful planning, these reactions can sometimes stall or be reversible, particularly if the resulting macrocycle can undergo intramolecular reactions, such as the back-attack of a hydroxyl group to cleave the newly formed amide bond. nih.gov Once formed, the amide group within the macrocycle can be chemically reduced to an amine, providing a route to macrocyclic amines or allowing for further functionalization, including the generation of chiral alcohol moieties.
Cyclodehydration Reactions
Cyclodehydration refers to an intramolecular condensation reaction where a molecule of water is eliminated to form a cyclic compound. This strategy is frequently employed to form macrocyclic ethers, thioethers, or other heterocyclic systems. In the context of natural product synthesis, enzymes can catalyze spontaneous cyclodehydration with remarkable efficiency. For example, the enzyme RohQ from the azomycin (B20884) biosynthetic pathway catalyzes the cyclodehydration of a guanidino group and an aldehyde to form a 2-aminoimidazole ring, accelerating the reaction by a factor of 3 x 10⁴. acs.org Chemical methods for cyclodehydration are also well-established, often relying on acid catalysis or specific dehydrating agents to facilitate the ring closure. This approach can be a key step in building the core structure of complex natural products that may later be elaborated to include chiral alcohol functionalities.
Desymmetrization Methodologies (e.g., Hydroboration) in Chiral Alcohol Synthesis
Desymmetrization is a powerful strategy for asymmetric synthesis where a prochiral or a meso compound, which possesses a plane of symmetry or a center of inversion, is transformed into a chiral molecule. nih.gov This approach can be highly efficient for creating multiple stereocenters with a high degree of enantioselectivity.
A preeminent example of this methodology is the asymmetric hydroboration of alkenes. makingmolecules.com In this reaction, a borane reagent adds across a double bond, and subsequent oxidation of the resulting organoborane yields an alcohol. makingmolecules.com By using a chiral hydroborating agent, the boron atom is delivered to one of the two prochiral faces of the alkene, leading to an enantiomerically enriched alcohol. dtic.mil
One of the most effective classes of reagents for this purpose is derived from α-pinene, a chiral terpene available in both enantiomeric forms. Reagents such as diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) are highly sensitive to the steric environment of the alkene and can achieve excellent levels of asymmetric induction. makingmolecules.com For instance, the hydroboration of a meso-alkene with a chiral borane reagent breaks the internal symmetry of the starting material, generating a chiral alcohol with high enantiomeric excess. This method is a cornerstone in the synthesis of polyketide natural products, which are rich in chiral alcohol motifs. dtic.mil
| Reagent | Description | Application |
| Diisopinocampheylborane (Ipc₂BH) | A dialkylborane derived from α-pinene. makingmolecules.com | Asymmetric hydroboration of prochiral alkenes to produce chiral alcohols. dtic.mil |
| Monoisopinocampheylborane (IpcBH₂) | A monoalkylborane also derived from α-pinene. makingmolecules.com | Used for hydroboration where Ipc₂BH may be too sterically hindered. |
| CBS Reagent (Corey-Bakshi-Shibata) | A chiral oxazaborolidine catalyst. | Catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols. wordpress.com |
Oxidative Elimination Reactions in Stereocontrolled Syntheses
Oxidative elimination reactions are processes where an oxidation state change is coupled with the elimination of a substituent, often leading to the formation of a π-bond. The mechanism typically involves making the hydroxyl group of an alcohol a good leaving group, followed by a base-mediated elimination that resembles an E2 mechanism, forming a C=O or C=C double bond. masterorganicchemistry.com
In stereocontrolled synthesis, these reactions are often part of a sequence to invert stereochemistry or introduce new functionality with high geometric control. For example, an alcohol can be oxidized to a ketone, which can then be subjected to a stereoselective reduction to yield the opposite alcohol stereoisomer.
More advanced applications involve merging multiple catalytic events in a single process. For example, ruthenium-catalyzed allylative oxidative lactonizations of 1,4-butanediol (B3395766) have been developed. acs.org In this complex transformation, three distinct catalytic cycles are merged: alkyne-to-allene isomerization, transfer hydrogenative carbonyl allylation, and finally, an oxidative lactonization of the resulting diol. acs.org The suppression of side reactions, such as the β-hydride elimination from the intermediate homoallylic alcohol, is crucial for maintaining the stereochemical integrity of the product. acs.org This demonstrates how oxidative processes can be intricately controlled to build complex stereochemical arrays.
Applications of 2s,4r 2,4 Dimethylheptan 1 Ol As a Chiral Building Block in Sophisticated Organic Synthesis
Precursor Role in Complex Natural Product Total Synthesis
The intricate and often biologically significant structures of natural products present formidable challenges to synthetic chemists. The strategic use of chiral building blocks is paramount in achieving the total synthesis of these complex molecules in an efficient and stereoselective manner.
Construction of Polyketide Frameworks
Polyketides are a large and diverse class of natural products characterized by a carbon skeleton assembled from acetate (B1210297) and propionate (B1217596) units. nih.govnih.gov The stereochemical complexity of many polyketides, often featuring multiple chiral centers, necessitates the use of enantiopure starting materials or highly stereoselective reactions. While direct evidence of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol's incorporation into a specific polyketide natural product synthesis is not extensively documented in readily available literature, its structural motifs are representative of subunits found in various polyketide-derived structures. The 1,3-anti relationship between the methyl groups and the terminal primary alcohol offers a valuable starting point for the elaboration of polypropionate-like chains, which are common in many polyketide natural products. The synthesis of such chiral fragments is crucial for building the carbon backbone of complex polyketides. researchgate.net
Synthesis of Peptide-Polyketide Hybrid Natural Products
Peptide-polyketide hybrid natural products represent a fascinating class of molecules that combine structural features of both peptides and polyketides, often exhibiting potent biological activities. nih.gov The synthesis of these hybrid molecules requires the controlled assembly of amino acid and polyketide-derived fragments. Chiral alcohols can play a role in the synthesis of the polyketide portions of these hybrids. researchgate.net Although specific examples detailing the use of this compound in the synthesis of peptide-polyketide hybrids are scarce in the current literature, its potential as a precursor for the polyketide component remains a logical extension of its utility in polyketide synthesis in general.
Stereocontrolled Synthesis of Pheromones and Related Biologically Relevant Molecules
Pheromones, chemical signals used for communication between organisms of the same species, often possess highly specific stereochemistry that is critical for their biological activity. nih.govnih.gov The synthesis of enantiomerically pure pheromones is therefore a significant area of research. Chiral alcohols are frequently employed as starting materials in the synthesis of insect pheromones. researchgate.netresearchgate.net
While no direct synthesis of a specific pheromone from this compound is prominently reported, its structural features are highly relevant. For instance, many insect pheromones are branched-chain hydrocarbons or their oxygenated derivatives. The 2,4-dimethylheptan skeleton of the title compound provides a pre-formed chiral backbone that could be elaborated into various pheromone structures. The synthesis of adjacent methyl-branched alcohols and ketones is a key strategy in the preparation of diastereomeric pheromones. beilstein-archives.org
Function as a Chiral Ligand in Asymmetric Catalysis Systems
Asymmetric catalysis, which utilizes chiral catalysts to induce stereoselectivity in chemical reactions, is a powerful tool for the synthesis of enantiomerically enriched compounds. researchgate.net Chiral alcohols are often used as precursors for the synthesis of chiral ligands that coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. wiley.com
The development of novel chiral ligands is an active area of research. While there is no widespread reporting of ligands derived directly from this compound in the literature, the principle of using chiral alcohols as ligand precursors is well-established. For example, chiral amino alcohols are an important class of chiral ligands. The hydroxyl group of this compound could be functionalized to introduce coordinating groups, and the chiral backbone would provide the necessary stereochemical information. The synthesis of chiral tertiary aminoalkylnaphthols for use as chiral ligands in catalytic aryl transfer reactions demonstrates this principle. google.com
Utilization in the Preparation of Advanced Specialty Chemicals and Agrochemicals
The demand for enantiomerically pure compounds extends beyond pharmaceuticals to the fields of specialty chemicals and agrochemicals. weedturf.orgnih.govacs.org Chirality can significantly influence the properties and efficacy of these products. Chiral building blocks are therefore essential for the synthesis of advanced materials and effective, environmentally friendly agrochemicals. researchgate.netweedturf.org
The use of chiral synthons derived from biomass feedstocks is a promising approach for the production of enantiomerically pure pesticides. weedturf.org Chiral alcohols, in particular, are valuable precursors in agrochemical synthesis. nih.gov Although specific applications of this compound in the synthesis of commercial specialty chemicals or agrochemicals are not widely published, its potential as a chiral starting material is clear. The defined stereochemistry and functional handle of this alcohol make it a candidate for the construction of complex, stereochemically defined molecules in these sectors.
In-Depth Analysis of this compound Remains Elusive in Publicly Available Research
The inquiry sought to build a detailed article focusing on advanced analytical techniques for this specific stereoisomer. This included comparative Nuclear Magnetic Resonance (NMR) spectroscopy, Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical confirmation, chiral chromatographic separations via Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for structural validation.
However, the scientific literature accessible through broad searches does not appear to contain papers that have specifically synthesized and subsequently published detailed analytical data for this compound. Such a publication would be essential to provide the specific ¹H and ¹³C NMR chemical shifts for comparison with its diastereomers, report the through-space proton correlations from NOESY experiments that would confirm its relative syn or anti configuration, and detail the specific chiral stationary phases or derivatization strategies that enable its separation from other stereoisomers.
General principles of these analytical techniques are well-documented. For instance, chiral GC often employs cyclodextrin-based stationary phases to resolve enantiomers, and chiral HPLC can separate diastereomers, sometimes after derivatization with a chiral resolving agent. Similarly, GC-MS is a standard method for determining the molecular weight and fragmentation patterns of organic molecules. However, the application of these techniques and the resulting specific data for this compound are not described in the available literature.
The absence of this detailed information prevents a scientifically rigorous and thorough discussion on the following topics as outlined in the initial request:
Sophisticated Spectroscopic and Chromatographic Research Techniques for Analyzing 2s,4r 2,4 Dimethylheptan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
A comparative analysis of ¹H NMR and ¹³C NMR spectra with its diastereomers.
Specific NOESY correlations to assign the relative configuration.
Chiral Chromatographic Separations
Details on enantioselective Gas Chromatography (GC) using specific chiral stationary phases.
Information on chiral High-Performance Liquid Chromatography (HPLC), including any necessary derivatization strategies.
Mass Spectrometry Coupled with Chromatographic Techniques (e.g., GC-MS) for Structural Validation
The characteristic mass fragmentation pattern of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol.
Without access to a primary research article that has characterized this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Chiroptical and Vibrational Spectroscopic Methods for Stereochemical Characterization
The determination of the absolute configuration of chiral molecules like this compound relies heavily on chiroptical and vibrational spectroscopic techniques. These methods are exquisitely sensitive to the spatial arrangement of atoms and provide invaluable information for distinguishing between enantiomers and diastereomers.
Vibrational Circular Dichroism (VCD) Spectroscopy stands out as a powerful tool for the stereochemical elucidation of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption, which is on the order of 10⁻⁴ to 10⁻⁵ absorbance units, provides a unique spectral fingerprint for each stereoisomer.
For a molecule like this compound, the VCD spectrum would be characterized by a series of positive and negative bands corresponding to its various vibrational modes. The experimental VCD spectrum is then compared with the theoretically predicted spectra for all possible stereoisomers. These theoretical spectra are typically generated using quantum chemical calculations, often employing Density Functional Theory (DFT) at a suitable level of theory and with an appropriate basis set. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.
While specific experimental VCD data for this compound is not widely published in publicly accessible literature, the general approach would involve dissolving the synthesized or isolated compound in a suitable solvent (often a non-polar one like carbon tetrachloride or chloroform (B151607) to minimize solvent interference) and recording its VCD and infrared (IR) spectra. The resulting spectra would then be compared against the calculated spectra for the (2S,4R), (2R,4S), (2S,4S), and (2R,4R) isomers to confirm the (2S,4R) configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy , while not a chiroptical technique itself, is indispensable for determining the relative stereochemistry and for providing the foundational structural information necessary for VCD calculations. High-resolution ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the 2,4-dimethylheptan-1-ol skeleton. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering insights into the preferred conformations of the molecule in solution. For the definitive assignment of absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in NMR studies. These agents interact with the enantiomers of the chiral alcohol to form diastereomeric complexes, which can then be distinguished by their different NMR chemical shifts.
Strategic Integration of Diverse Spectroscopic and Analytical Data for Definitive Stereochemical Assignment
The most robust approach to the stereochemical assignment of a complex molecule like this compound involves the strategic integration of data from multiple analytical techniques. This synergistic approach minimizes the risk of misassignment that can arise from relying on a single method.
Gas Chromatography (GC) , particularly when coupled with a chiral stationary phase, is a powerful technique for separating stereoisomers. A chiral GC column can resolve the enantiomers and diastereomers of 2,4-dimethylheptan-1-ol, providing information on the enantiomeric and diastereomeric purity of a sample. By comparing the retention times of the natural product with those of synthetically prepared standards of known configuration, the stereochemistry can be inferred.
The integrated analytical workflow for the definitive stereochemical assignment of this compound would typically proceed as follows:
Initial Structural Confirmation: Standard spectroscopic techniques such as Mass Spectrometry (MS) and ¹H and ¹³C NMR are used to confirm the molecular weight and the basic carbon-hydrogen framework of the molecule.
Chromatographic Separation: Chiral GC-MS analysis is performed to separate the different stereoisomers present in a sample and to compare their retention times with those of authentic standards.
Vibrational and Chiroptical Analysis: The IR and VCD spectra of the purified stereoisomer are recorded.
Computational Modeling: Quantum chemical calculations are performed to predict the IR and VCD spectra for all possible stereoisomers of 2,4-dimethylheptan-1-ol.
Data Correlation and Final Assignment: The experimental VCD spectrum is compared with the calculated spectra. A strong correlation between the experimental spectrum and the calculated spectrum for the (2S,4R) isomer, in conjunction with the supporting data from chiral GC and NMR, provides a definitive and unambiguous assignment of the absolute configuration.
This multi-faceted approach, combining the separatory power of chromatography with the detailed structural insights from various spectroscopic methods, is the cornerstone of modern stereochemical analysis.
Theoretical and Computational Studies on 2s,4r 2,4 Dimethylheptan 1 Ol and Its Stereochemical Variants
Conformational Analysis and Molecular Modeling of Chiral Methyl-Branched Alcohols
The three-dimensional structure of a molecule is fundamental to its properties and interactions. For flexible molecules like (2S,4R)-(-)-2,4-Dimethylheptan-1-ol, a multitude of conformations are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which are the ones that the molecule is most likely to adopt.
Molecular modeling techniques, particularly molecular mechanics (MM) and quantum mechanics (QM), are powerful tools for this purpose. uci.edu MM methods employ classical force fields to calculate the steric energy of different conformations, allowing for a rapid exploration of the conformational space. uci.edu Force fields like MMFF (Merck Molecular Force Field) are often used for their ability to handle a wide range of organic molecules. uci.edu
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, general principles of conformational analysis of chiral branched alcohols can be applied. It is expected that the lowest energy conformations would minimize steric clashes between the methyl groups and the alkyl chain. The orientation of the hydroxyl group is also crucial, as it can participate in intramolecular hydrogen bonding, which would stabilize certain conformations.
Table 1: Computed Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 6 |
| Exact Mass | 144.151415 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
This table contains data computed by PubChem. nih.gov
Computational Prediction of Stereoselectivity in Synthetic Reactions Involving this compound Precursors
The synthesis of a specific stereoisomer like this compound requires precise control over the stereochemistry of the reactions. Computational chemistry plays a vital role in predicting and understanding the stereoselectivity of synthetic transformations. This is particularly relevant for the synthesis of chiral alcohols, where the formation of the desired diastereomer or enantiomer is paramount.
One common strategy for synthesizing chiral alcohols is the stereoselective reduction of a prochiral ketone precursor. For instance, the synthesis of this compound could involve the reduction of (4R)-2,4-dimethylheptan-1-al. The stereochemical outcome of such a reduction, using various reducing agents and chiral catalysts, can be modeled computationally.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms and predicting stereoselectivity. nih.gov By calculating the energies of the transition states leading to the different stereoisomeric products, one can predict which diastereomer will be preferentially formed. For example, in the reduction of a chiral aldehyde, two diastereomeric transition states are possible, leading to the (2S,4R) and (2R,4R) products. The relative energies of these transition states will determine the diastereomeric ratio of the product.
Computational models can also be used to design and optimize chiral catalysts for asymmetric synthesis. illinois.edu By understanding the non-covalent interactions between the catalyst, the substrate, and the reagent in the transition state, it is possible to rationally modify the catalyst structure to enhance the desired stereoselectivity.
While specific computational studies on the synthesis of this compound precursors are not readily found, the principles of computational prediction of stereoselectivity are well-established and have been successfully applied to a wide range of chiral molecules. nih.govacs.org
Quantum Chemical Investigations into Structure-Reactivity Relationships of this compound
Quantum chemical calculations can provide valuable insights into the electronic structure of this compound, which in turn governs its reactivity. Properties derived from these calculations, such as molecular orbital energies, atomic charges, and electrostatic potential maps, can be used to understand and predict the molecule's chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, making this site susceptible to electrophilic attack. The LUMO would be distributed over the antibonding orbitals of the C-O and C-C bonds.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are prone to attack by nucleophiles. For this compound, the ESP map would show a region of high negative potential around the oxygen atom.
Quantum chemical methods like DFT can also be used to study the mechanisms of reactions involving this compound. nih.gov For example, the mechanism of its oxidation to the corresponding aldehyde or its esterification can be elucidated by calculating the energies of reactants, transition states, and products. These studies can help in understanding the factors that control the reactivity and selectivity of such transformations.
Table 2: Illustrative Quantum Chemical Descriptors for a Chiral Alcohol
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | 1.2 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 1.8 D | Influences intermolecular interactions and solubility |
Note: The values in this table are illustrative for a generic chiral alcohol and are not specific to this compound, as specific computational studies were not found in the search. The actual values would require specific DFT calculations.
Future Directions and Emerging Research Avenues in the Chemistry of 2s,4r 2,4 Dimethylheptan 1 Ol
Development of Novel Enantioselective Synthetic Routes
Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal catalysts for the asymmetric hydrogenation of a suitable unsaturated precursor could provide a direct and atom-economical route to the desired stereoisomer. Research into catalysts based on rhodium, ruthenium, or iridium, functionalized with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, holds considerable promise.
Biocatalysis: The application of enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs), offers a green and highly selective alternative for the synthesis of chiral alcohols. A potential biocatalytic route could involve the stereoselective reduction of a corresponding ketone or enone precursor. The high degree of stereocontrol offered by enzymes could be instrumental in achieving the desired (2S,4R) configuration with high enantiomeric and diastereomeric excess.
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to catalyze key bond-forming reactions in the synthesis of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol. For instance, an asymmetric Michael addition to an α,β-unsaturated aldehyde, followed by reduction, could establish the required stereocenters.
Table 1: Potential Novel Enantioselective Synthetic Strategies
| Synthetic Strategy | Potential Precursor | Key Advantages |
| Catalytic Asymmetric Hydrogenation | (R)-4-Methylhept-1-en-3-one | High atom economy, potential for high turnover numbers. |
| Biocatalysis (e.g., with ADH/ER) | 2,4-Dimethylhept-2-en-1-al | High stereoselectivity, mild reaction conditions, environmentally benign. |
| Organocatalysis | Propanal and 1-Pentene | Metal-free catalysis, operational simplicity. |
Exploration of New Applications as a Versatile Chiral Building Block
The true potential of this compound lies in its utility as a versatile chiral building block for the synthesis of more complex, high-value molecules. Its defined stereochemistry and functional handle (the primary alcohol) make it an attractive starting material for the synthesis of natural products, pharmaceuticals, and advanced materials.
Future research in this area will likely explore its incorporation into:
Pheromone Synthesis: Many insect pheromones are chiral, poly-methylated aliphatic compounds. The structural motifs present in this compound make it a plausible precursor for the synthesis of certain insect pheromones, potentially leading to the development of new, species-specific pest management strategies.
Natural Product Synthesis: The stereochemically rich backbone of this alcohol could serve as a key fragment in the total synthesis of complex natural products, particularly those with acyclic stereogenic centers.
Chiral Auxiliaries and Ligands: The hydroxyl group can be readily modified to attach the molecule to a prochiral substrate, acting as a chiral auxiliary to direct subsequent stereoselective transformations. Furthermore, it could be elaborated into novel chiral ligands for asymmetric catalysis.
Advanced Analytical Techniques for Enhanced Stereochemical Characterization
The unambiguous determination of the absolute and relative stereochemistry of this compound and its other stereoisomers is crucial for both its synthesis and application. While standard techniques like chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable, future research will benefit from the application of more advanced analytical methods to provide deeper stereochemical insights.
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of chiral compounds, often providing faster and more efficient separations than traditional HPLC. researchgate.netnih.govacs.orgrsc.orgnih.gov The use of chiral stationary phases in SFC could enable high-resolution separation of all possible stereoisomers of 2,4-dimethylheptan-1-ol.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the three-dimensional structure of chiral molecules. acs.orgnih.gov By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of this compound can be unequivocally determined.
Advanced NMR Techniques: While standard NMR is essential, advanced methods will be key. The use of chiral derivatizing agents, such as Mosher's acid, followed by detailed ¹H and ¹⁹F NMR analysis, can be a powerful tool for determining the absolute configuration of the stereogenic centers. Furthermore, detailed analysis of coupling constants and nuclear Overhauser effects (NOE) in high-field NMR experiments can provide valuable information about the preferred solution-state conformations.
Table 2: Advanced Analytical Techniques for Stereochemical Analysis
| Technique | Information Gained | Potential Advantages |
| Chiral SFC | High-resolution separation of all stereoisomers. | Faster analysis times and reduced solvent consumption compared to HPLC. acs.org |
| VCD | Unambiguous determination of absolute configuration. | Does not require derivatization or a crystalline sample. |
| NMR with Chiral Derivatizing Agents | Determination of absolute configuration at each stereocenter. | Well-established and reliable methodology. |
Computational Design and Optimization of Stereoselective Transformations
Computational chemistry is poised to play a transformative role in the study of this compound. Density Functional Theory (DFT) calculations and machine learning algorithms can provide deep insights into reaction mechanisms and predict the stereochemical outcome of synthetic transformations, thereby accelerating the development of new synthetic routes and applications.
Mechanistic Studies with DFT: DFT calculations can be used to model the transition states of potential synthetic reactions, providing a rational basis for understanding and predicting stereoselectivity. acs.orgnih.gov For example, the transition state energies for different diastereomeric pathways in a catalytic hydrogenation or an organocatalyzed reaction can be calculated to predict which stereoisomer will be preferentially formed.
Predictive Modeling with Machine Learning: As more experimental data on the synthesis and properties of this and related compounds become available, machine learning models can be trained to predict enantioselectivity based on catalyst structure, substrate, and reaction conditions. researchgate.net This data-driven approach can significantly reduce the experimental effort required to optimize a stereoselective synthesis.
In Silico Design of Novel Catalysts: Computational methods can be used to design novel chiral catalysts specifically tailored for the synthesis of this compound. By modeling the interaction between the catalyst and the substrate, it is possible to identify catalyst structures that are predicted to have high activity and stereoselectivity.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing (2S,4R)-(-)-2,4-Dimethylheptan-1-ol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution). Purification via fractional distillation or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances stereochemical purity. Confirm purity via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents .
Q. How can the physical properties (e.g., solubility, boiling point) of this compound be experimentally determined?
- Methodological Answer : Solubility is assessed using a phase-solubility study in solvents of varying polarity (e.g., water, ethanol, hexane). Boiling points are determined via differential scanning calorimetry (DSC) or dynamic distillation under reduced pressure. Reference databases like NIST Chemistry WebBook provide comparative data for validation .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify stereochemistry and substituent positions. Infrared (IR) spectroscopy verifies hydroxyl group presence. X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in oxidation reactions?
- Methodological Answer : Kinetic studies using oxidizing agents (e.g., Jones reagent or pyridinium chlorochromate) under controlled conditions reveal steric and electronic effects. Computational modeling (e.g., density functional theory, DFT) predicts transition-state energetics. Compare results with diastereomers to isolate stereochemical contributions .
Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer : Systematic reproducibility experiments under standardized conditions (temperature, solvent grade, agitation) are critical. Use quantitative structure-property relationship (QSPR) models to predict solubility and validate against empirical data. Cross-reference with peer-reviewed databases like ECHA or PubChem .
Q. How can solvent effects on the compound’s conformational stability be investigated?
- Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) to study solute-solvent interactions. Solvent polarity is varied (e.g., DMSO, chloroform), and conformational changes are tracked via -NMR chemical shifts. Molecular dynamics simulations provide complementary insights into solvent-solute dynamics .
Q. What advanced techniques validate the compound’s role as a chiral building block in complex organic syntheses?
- Methodological Answer : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate the compound into larger chiral frameworks. Analyze diastereomeric excess via HPLC with chiral columns. Mechanistic studies (e.g., isotopic labeling) track stereochemical retention during bond formation .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to compare the catalytic efficiency of lipases in resolving this compound?
- Methodological Answer : Use a racemic mixture and monitor enantiomeric excess (ee) over time via chiral GC. Vary enzyme sources (e.g., Candida antarctica lipase B) and reaction conditions (pH, temperature). Calculate and to quantify catalytic efficiency .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
